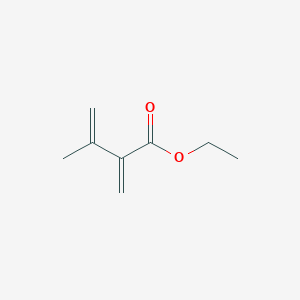
Ethyl 3-methyl-2-methylidenebut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-2-methylidenebut-3-enoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 3-methyl-2-methylidenebut-3-enoic acid and ethanol. This compound is known for its unique structure, which includes a double bond and an ester functional group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through various methods. One common approach involves the esterification of 3-methyl-2-methylidenebut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the molecule also allows for addition reactions, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Ethyl 3-methyl-2-methylidenebut-3-enoate can be compared with other similar compounds such as:
Ethyl 3-methylbut-2-enoate: Similar structure but lacks the double bond at the 2-position.
Ethyl 3-methylcrotonate: Another ester with a similar backbone but different substitution pattern.
Ethyl β,β-dimethylacrylate: Similar ester but with different alkyl groups attached to the double bond.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound.
Properties
CAS No. |
119253-77-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
ethyl 3-methyl-2-methylidenebut-3-enoate |
InChI |
InChI=1S/C8H12O2/c1-5-10-8(9)7(4)6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
LBQGEFRXWMBMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















